molecular formula C20H23N5O2 B2811481 3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899966-54-2

3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Número de catálogo: B2811481
Número CAS: 899966-54-2
Peso molecular: 365.437
Clave InChI: SBNVMDODHMULOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a p-tolyl group at the 1-position and a cyclopentyl-propanamide moiety at the 5-position. The pyrazolopyrimidine scaffold is structurally analogous to purine bases, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes. This compound’s synthesis typically involves microwave-assisted reactions in acetic acid, yielding high-purity crystals suitable for structural analysis .

Propiedades

IUPAC Name

3-cyclopentyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-6-9-16(10-7-14)25-19-17(12-22-25)20(27)24(13-21-19)23-18(26)11-8-15-4-2-3-5-15/h6-7,9-10,12-13,15H,2-5,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNVMDODHMULOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CCC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound exhibits significant biological activity, particularly in cancer therapy, due to its ability to inhibit key enzymes involved in cell proliferation and survival.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H23_{23}N5_5O2_2
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 899966-54-2

The compound features a unique heterocyclic structure that enhances its interaction with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its role as an inhibitor of cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). These targets are crucial in regulating cell cycle progression and proliferation, particularly in cancer cells.

Antitumor Activity

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine class, including 3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, demonstrate potent antitumor activity. Notably:

  • In Vitro Studies : Compounds similar to this one have shown IC50_{50} values in the nanomolar range against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . For example, a related compound exhibited an IC50_{50} value of 0.016 µM against wild-type EGFR .
Compound Cell Line IC50_{50}
3-Cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamideMCF-7Nanomolar range
Related CompoundHCT-1160.016 µM

The mechanisms through which this compound exerts its effects include:

  • Inhibition of CDKs : This leads to cell cycle arrest and apoptosis in cancer cells.
  • EGFR Inhibition : The compound competes with ATP for binding to EGFR, leading to reduced signaling for cell proliferation .

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Cell Cycle Arrest : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine derivative could halt the cell cycle at the S phase and significantly increase apoptosis in breast cancer cell lines .
  • Apoptotic Induction : The same derivative increased the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptotic signaling pathways .

Comparative Analysis with Similar Compounds

Comparative studies reveal that compounds within the same class exhibit diverse biological activities:

Compound Name Structure Features Biological Activity
1-Amino-2-cyclopentylpyrazolo[3,4-d]pyrimidineCyclopentyl groupAntitumor activity
5-Methylpyrazolo[3,4-d]pyrimidineMethyl substitutionCDK2 inhibitor
N-Cyclopentyl-N'-(5-methylpyrazole)Cyclopentyl groupAntiviral properties

The unique combination of cyclopentyl and p-tolyl groups on the pyrazolo[3,4-d]pyrimidine framework enhances binding affinity and selectivity towards biological targets compared to other derivatives .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

The title compound shares structural similarities with derivatives reported in the literature, particularly pyrimidine- and pyrazolopyrimidine-based analogs. Key comparisons include:

Parameter Title Compound N-Cyclohexyl Analog [] Pyrazolo[3,4-d]pyrimidinyl Urea Derivative []
Core Structure Pyrazolo[3,4-d]pyrimidinone Dihydropyrimidinone Pyrazolo[3,4-d]pyrimidinyl urea
Substituents Cyclopentyl-propanamide, p-tolyl Cyclohexyl-propanamide, p-tolyl Urea, imino-substituted pyrimidine
Ring Conformation Cyclopentyl in envelope conformation (C15 displacement: −0.511 Å) Cyclohexyl in chair conformation Not reported
Dihedral Angle (Aromatic) 73.06° between pyrimidine and p-tolyl rings 88.36° between pyrimidine and p-tolyl rings Not reported
Hydrogen Bonding N–H⋯O and O–H⋯N interactions; disordered p-tolyl C9–C14 atoms N–H⋯O and O–H⋯N interactions; C–H⋯C contacts Urea NH groups for enhanced H-bonding
  • Cyclopentyl vs. Cyclohexyl : The cyclopentyl group in the title compound adopts an envelope conformation, introducing steric constraints distinct from the chair-like cyclohexyl analog. This may reduce steric hindrance in target binding .
  • Dihedral Angles: The smaller dihedral angle (73.06° vs.
  • Hydrogen Bonding : Both compounds exhibit N–H⋯O and O–H⋯N bonds, but the title compound’s disordered p-tolyl group implies dynamic structural flexibility, which could influence solubility or crystallinity .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 3-cyclopentyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide?

  • Methodological Answer : Synthesis requires multi-step reactions with precise control of:
  • Temperature : Optimal range of 60–80°C for cyclization steps to avoid side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Triethylamine (TEA) or DBU improves yields in acylation and condensation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can structural characterization of this compound be validated?

  • Methodological Answer : Use complementary analytical techniques:
  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., cyclopentyl proton shifts at δ 1.5–2.0 ppm; pyrazolo-pyrimidine carbons at 150–160 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H+^+] = 449.1924) validates molecular formula .
  • X-ray Crystallography : Resolves bond angles (e.g., dihedral angles between pyrazolo-pyrimidine and p-tolyl groups ~73–88°) and hydrogen-bonding networks .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase Inhibition : Screen against CDK2 or EGFR kinases (IC50_{50} determination via fluorescence polarization) .
  • Anti-inflammatory Activity : Measure COX-2 inhibition (ELISA) at 10–100 µM concentrations .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} thresholds <50 µM indicating potential .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Employ a modular synthesis approach:
  • Substituent Variation : Replace p-tolyl with halogenated (e.g., 4-fluorophenyl) or bulky (tert-butyl) groups to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the cyclopentyl group with cyclohexyl or bicyclic moieties to modulate lipophilicity (logP changes monitored via HPLC) .
  • Docking Studies : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., PDB ID: 6AY) and correlate with experimental IC50_{50} values .

Q. What crystallographic techniques resolve contradictions in reported molecular conformations?

  • Methodological Answer : Address discrepancies via:
  • High-Resolution XRD : Refine disorder in aromatic rings (e.g., p-tolyl group) with occupancy ratios (e.g., 0.51:0.49) and anisotropic displacement parameters .
  • Hydrogen Bond Analysis : Map intermolecular interactions (N–H···O, O–H···N) using Mercury software to explain stability differences between polymorphs .

Q. How to reconcile contradictory biological data across studies?

  • Methodological Answer : Conduct meta-analysis with controlled variables:
  • Assay Conditions : Normalize pH (7.4), temperature (37°C), and DMSO concentration (<1%) to minimize variability .
  • Metabolic Stability : Use liver microsomes (human/rat) to compare half-life (t1/2_{1/2}) and identify species-specific degradation pathways .
  • Off-Target Profiling : Perform kinome-wide screens (e.g., DiscoverX) to clarify selectivity vs. promiscuity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.